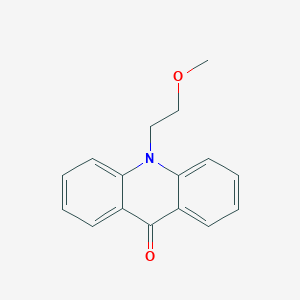
10-(2-Methoxyethyl)acridin-9(10H)-one
Descripción general
Descripción
10-(2-Methoxyethyl)acridin-9(10H)-one, commonly known as MEA, is a fluorescent dye that has been widely used in various scientific research applications. MEA is a derivative of acridine, a heterocyclic organic compound that has been extensively studied due to its unique properties. MEA is a highly sensitive and specific fluorescent probe that has been used to detect various biological molecules and processes, including DNA, RNA, proteins, and enzymes.
Mecanismo De Acción
The mechanism of action of MEA involves the binding of the dye to specific biological molecules, such as DNA, RNA, and proteins. MEA is a highly specific probe that binds to these molecules through a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces. Once bound, MEA emits a fluorescent signal that can be detected using a fluorescence microscope or other imaging techniques.
Biochemical and Physiological Effects:
MEA has minimal biochemical and physiological effects on cells and tissues, making it an ideal tool for studying biological processes in vivo and in vitro. MEA has been shown to be non-toxic and non-mutagenic, and does not interfere with cell viability or proliferation. MEA is also highly stable and can be used in a wide range of experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEA has several advantages for laboratory experiments, including its high sensitivity and specificity, ease of use, and compatibility with a wide range of experimental conditions. However, MEA also has several limitations, including its relatively low quantum yield, which can limit its sensitivity in some applications. MEA is also sensitive to pH changes and can be affected by environmental factors such as temperature and humidity.
Direcciones Futuras
There are several future directions for the use of MEA in scientific research. One potential application is the development of MEA-based biosensors for the detection of specific biological molecules and processes. MEA could also be used in the development of new imaging techniques for the visualization of biological structures and processes. Additionally, MEA could be used in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Aplicaciones Científicas De Investigación
MEA has been widely used in various scientific research applications, including DNA sequencing, gene expression analysis, and protein detection. MEA can be used as a fluorescent probe to detect DNA and RNA sequences, as well as to monitor the activity of DNA polymerases and other enzymes involved in DNA replication and repair. MEA can also be used to detect protein-protein interactions and protein-ligand binding.
Propiedades
IUPAC Name |
10-(2-methoxyethyl)acridin-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-11-10-17-14-8-4-2-6-12(14)16(18)13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBHXOOWWUMPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604314 | |
| Record name | 10-(2-Methoxyethyl)acridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92637-80-4 | |
| Record name | 10-(2-Methoxyethyl)acridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



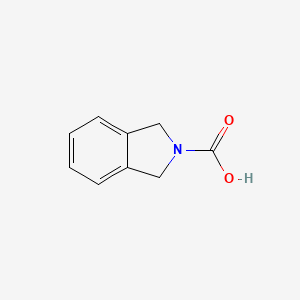

![Furo[2,3-b]pyridine, 2-nitro-](/img/structure/B3361623.png)
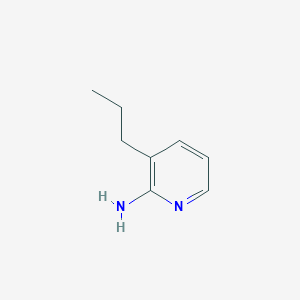
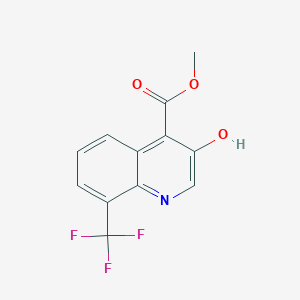
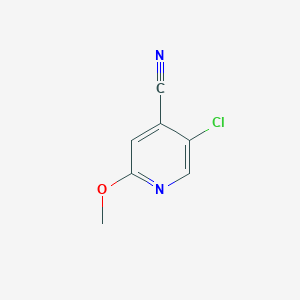
![1H-Imidazo[4,5-c]pyridine-2-acetonitrile, 1-ethyl-6-methoxy-](/img/structure/B3361641.png)


![1-[(Trimethylsilyl)methyl]-1H-pyrazole](/img/structure/B3361647.png)
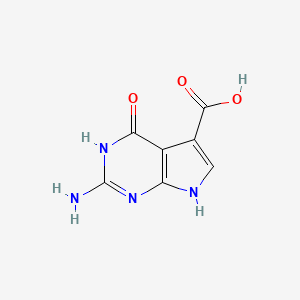
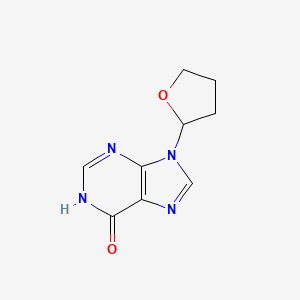
![3-[2-[(7-Chloroquinolin-4-yl)amino]ethyl]-1,3-thiazolidin-4-one](/img/structure/B3361672.png)
![1-Methyl-2H-cyclopenta[d]pyridazine](/img/structure/B3361678.png)